molecular formula C11H9NO3 B13987490 3-Methyl-2-(oxazol-2-yl)benzoic acid

3-Methyl-2-(oxazol-2-yl)benzoic acid

Cat. No.: B13987490
M. Wt: 203.19 g/mol
InChI Key: YBONQXVGGKRCCL-UHFFFAOYSA-N
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Description

3-Methyl-2-(oxazol-2-yl)benzoic acid is a heterocyclic compound that features both an oxazole ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(oxazol-2-yl)benzoic acid typically involves the formation of the oxazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-amino-3-methylbenzoic acid with glyoxal in the presence of an acid catalyst can yield the desired oxazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques such as the Ullmann-Goldberg coupling reaction. This method can be optimized for higher yields and purity by using suitable solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(oxazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoic acid moiety or the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoic acid or oxazole ring .

Scientific Research Applications

3-Methyl-2-(oxazol-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(oxazol-2-yl)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(oxazol-2-yl)benzoic acid
  • 3-Methyl-2-(thiazol-2-yl)benzoic acid
  • 2-Methyl-3-(oxazol-2-yl)benzoic acid

Uniqueness

3-Methyl-2-(oxazol-2-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-methyl-2-(1,3-oxazol-2-yl)benzoic acid

InChI

InChI=1S/C11H9NO3/c1-7-3-2-4-8(11(13)14)9(7)10-12-5-6-15-10/h2-6H,1H3,(H,13,14)

InChI Key

YBONQXVGGKRCCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)C2=NC=CO2

Origin of Product

United States

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